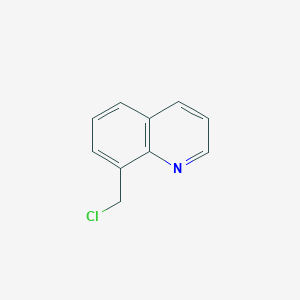

8-(Chloromethyl)quinoline

Description

Significance of Chloromethyl Functionality in Modulating Quinoline (B57606) Reactivity

The introduction of a chloromethyl (-CH2Cl) group onto a molecule serves as a critical synthetic handle, providing a reactive site for further chemical transformations. cymitquimica.comvulcanchem.com This functionality is particularly valuable when attached to an aromatic ring system like quinoline, creating a benzylic halide-type structure. Benzylic halides are known to be highly reactive in nucleophilic substitution reactions, proceeding readily through either Sₙ1 or Sₙ2 mechanisms depending on the specific substrate and reaction conditions. ucalgary.cadoubtnut.comstackexchange.com The stability of the resulting carbocation intermediate in an Sₙ1 pathway is enhanced by resonance with the aromatic ring, making the displacement of the chloride ion favorable. doubtnut.comquora.com

In the context of 8-(Chloromethyl)quinoline, the chloromethyl group at the 8-position transforms the quinoline scaffold into a versatile building block. This reactive group allows for the facile introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides, thereby enabling the synthesis of a diverse library of 8-substituted quinoline derivatives. vulcanchem.com This strategic functionalization is a key step in the development of new ligands for coordination chemistry, precursors for biologically active molecules, and components for advanced materials. vulcanchem.com For instance, the chloromethyl group can be oxidized to form a carboxylic acid, as seen in the synthesis of the herbicide quinclorac (B55369) from a related dichloro-8-(chloromethyl)quinolone derivative. researchgate.net

Current Academic Research Directions Pertaining to this compound Architectures

Current research involving this compound and its derivatives is multifaceted, spanning across medicinal chemistry, materials science, and catalysis. The ability to easily modify the 8-position through the chloromethyl handle makes this compound an attractive starting material for creating novel molecular structures with tailored properties.

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The quinoline core itself is a well-established pharmacophore, and modifications at the 8-position can significantly influence biological activity. nih.govnih.gov Research is directed towards synthesizing new quinoline-based compounds and evaluating their efficacy against various diseases. For example, related 8-hydroxyquinoline (B1678124) derivatives have been investigated for their antiviral and antifungal activities. nih.gov

In the realm of materials science, quinoline derivatives are utilized for their unique electronic and photophysical properties. scbt.com They are being investigated for applications in the development of dyes, polymers, and semiconductors. The functionalization at the 8-position can be used to tune the optical and electronic characteristics of the resulting materials.

Furthermore, 8-substituted quinolines derived from this compound are of interest as ligands in coordination chemistry. The nitrogen atom of the quinoline ring and a donor atom introduced via the chloromethyl group can act as a bidentate chelating ligand for various metal ions. These metal complexes can exhibit interesting catalytic activities or be used as components in supramolecular assemblies. vulcanchem.com For instance, a study on a related compound, 8-chloro-2-(chloromethyl)-4(1H)-quinolinone, demonstrated its ability to form stable complexes with transition metals that show potential as catalysts in oxidation reactions. vulcanchem.com

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₈ClN |

| CAS Number | 94127-04-5 |

Interactive Data Table: Research Applications of Quinoline Derivatives

| Research Area | Application | Key Findings/Examples |

| Medicinal Chemistry | Anticancer, Antimalarial, Antimicrobial Agents | Quinoline derivatives can inhibit DNA replication in bacteria and induce apoptosis in cancer cells. |

| Organic Synthesis | Versatile Building Block | The chloromethyl group is a reactive handle for nucleophilic substitution, enabling the synthesis of diverse derivatives. |

| Materials Science | Dyes, Polymers, Semiconductors | Quinoline derivatives possess unique electronic and photophysical properties suitable for advanced materials. scbt.com |

| Catalysis | Ligands for Metal Complexes | 8-Substituted quinolines can act as bidentate ligands, forming catalytically active metal complexes. vulcanchem.com |

| Agrochemicals | Herbicides | Oxidation of a related chloromethylquinolone yields the herbicide quinclorac. researchgate.net |

Direct Chloromethylation Approaches to Quinoline Systems

Direct chloromethylation involves the one-step introduction of the -CH₂Cl group onto the quinoline nucleus. These methods can be categorized primarily as electrophilic or radical pathways.

Electrophilic aromatic substitution is a foundational strategy in aromatic chemistry. However, its application to quinoline for C-8 chloromethylation is met with significant challenges. The nitrogen atom in the pyridine (B92270) ring acts as a Lewis base, which can complex with and deactivate the Lewis acid catalysts typically required for these reactions. quora.com Furthermore, under strongly acidic conditions that protonate the nitrogen, electrophilic attack occurs on the benzene (B151609) ring, but often results in a mixture of C-5 and C-8 substituted products. pjsir.org

The Friedel-Crafts reaction is a classic method for alkylating aromatic rings. wikipedia.org In the context of chloromethylation, reagents such as chloromethyl methyl ether or a combination of paraformaldehyde and hydrogen chloride are commonly used to generate the electrophilic species. The reaction proceeds via an electrophilic attack on the electron-rich aromatic ring. For quinoline, the benzene ring is more activated toward electrophilic substitution than the pyridine ring. However, the aforementioned interaction between the quinoline nitrogen and the Lewis acid catalyst complicates the reaction, often leading to low yields and lack of regioselectivity. quora.com

Achieving regioselective C-8 functionalization in quinoline via Friedel-Crafts alkylation requires careful selection of a catalyst system to overcome the inherent reactivity patterns of the heterocycle. Strong Lewis acids like aluminum chloride (AlCl₃) are standard catalysts for Friedel-Crafts reactions. wikipedia.org In the case of quinoline, the catalyst is largely sequestered by the basic nitrogen atom. This complexation deactivates the catalyst and reduces the nucleophilicity of the quinoline system. While substitution at the C-5 and C-8 positions is electronically favored in the protonated quinolinium ion, controlling the reaction to yield a single isomer is exceptionally difficult, and mixtures are common. pjsir.org Alternative catalytic systems, such as weaker Lewis acids or Brønsted acids, have been explored to mitigate these issues, though achieving high C-8 selectivity remains a significant synthetic hurdle. researchgate.net

Table 1: General Conditions for Friedel-Crafts Chloromethylation Note: These are general conditions; achieving C-8 selectivity on quinoline is challenging and often results in product mixtures.

| Chloromethylating Agent | Catalyst | Typical Solvent | Temperature (°C) |

| Paraformaldehyde / HCl | ZnCl₂ | Dioxane | 60-80 |

| Chloromethyl methyl ether | AlCl₃ | CS₂ | 0-25 |

| 1,3,5-Trioxane / HCl | H₂SO₄ | Acetic Acid | 50-70 |

Radical-based reactions offer an alternative pathway that avoids the complications of Lewis acid catalysis associated with electrophilic substitutions on quinoline. These methods involve the generation of radical species that can attack the quinoline ring.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. princeton.edu This methodology typically uses a photocatalyst, such as a ruthenium or iridium complex, that becomes a potent oxidant or reductant upon excitation with light. princeton.edu In a hypothetical photoredox chloromethylation of quinoline, the excited photocatalyst could engage in a single-electron transfer (SET) with a suitable precursor to generate a chloromethyl radical. This radical could then add to the quinoline ring. While photoredox catalysis has been successfully applied to various C-H functionalizations of heterocycles, including quinolines, specific examples detailing the direct C-8 chloromethylation are not yet widely reported. mdpi.comrsc.orgmdpi.com The promise of this technology lies in its potential for high regioselectivity under mild conditions, bypassing the issues of catalyst deactivation inherent in Friedel-Crafts approaches.

Radical Chloromethylation Strategies for Quinoline Frameworks

Chlorination and Subsequent Functionalization of 8-Methylquinoline Precursors for 8-(Chloromethyl) Substitution

An indirect yet highly effective and common strategy for synthesizing this compound involves the free-radical chlorination of the methyl group of 8-methylquinoline. This benzylic chlorination is a reliable transformation. The reaction is typically initiated by heat or UV light and proceeds via a radical chain mechanism. Common chlorinating agents for this purpose include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂). A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is often added to facilitate the reaction. This method avoids the issues of ring substitution and catalyst deactivation, providing a more direct and higher-yielding route to the desired product.

Table 2: Representative Conditions for the Chlorination of 8-Methylquinoline

| Chlorinating Agent | Initiator / Conditions | Solvent | Yield (%) |

| N-Chlorosuccinimide (NCS) | Benzoyl Peroxide (BPO) | CCl₄ | High |

| Sulfuryl Chloride (SO₂Cl₂) | AIBN / Heat | Benzene | Good |

| N-Chlorosuccinimide (NCS) | UV Light (Photochemical) | CH₂Cl₂ | Moderate to High |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-(chloromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDZLPUEWDNSGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CCl)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80529406 | |

| Record name | 8-(Chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80529406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94127-04-5 | |

| Record name | 8-(Chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80529406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Chemistry of 8 Chloromethyl Quinoline

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chlorine atom in the 8-(chloromethyl)quinoline is attached to a carbon that is adjacent to the quinoline (B57606) aromatic system. This benzylic-like position makes the chloro group a good leaving group and the carbon atom susceptible to nucleophilic attack. Consequently, this compound readily undergoes SN2 reactions with a variety of nucleophiles, providing a versatile pathway for the synthesis of a wide range of 8-substituted quinoline derivatives.

This compound is an effective precursor for the synthesis of various N-substituted aminomethyl quinolines. It reacts with primary and secondary amines, typically in the presence of a base to neutralize the HCl formed, to yield the corresponding 8-(aminomethyl)quinoline derivatives. This reaction provides a direct method for introducing amine functionalities. While direct literature on this compound is sparse, the synthesis of aminomethylated quinolines is well-established through other routes like the Mannich reaction, which proceeds with 8-hydroxyquinoline (B1678124), formaldehyde, and an amine, indicating the stability and accessibility of the aminomethylquinoline scaffold mdpi.comnih.gov.

Similarly, reaction with sodium azide (B81097) (NaN₃) in a polar aprotic solvent such as DMF would be expected to produce 8-(azidomethyl)quinoline. This azide derivative is a valuable intermediate that can be subsequently reduced to 8-(aminomethyl)quinoline or used in cycloaddition reactions. The reactivity of chloroquinolines with azide nucleophiles has been demonstrated in other contexts, such as the conversion of 4-chloro-8-methylquinolin-2(1H)-one thione to its corresponding 4-azido derivative mdpi.comresearchgate.net.

| Nucleophile | Reactant | Product | Typical Conditions |

|---|---|---|---|

| Primary/Secondary Amine (R₂NH) | This compound | N-((Quinolin-8-yl)methyl)amine | Inert solvent (e.g., THF, DMF), often with a non-nucleophilic base (e.g., K₂CO₃, Et₃N) |

| Sodium Azide (NaN₃) | This compound | 8-(Azidomethyl)quinoline | Polar aprotic solvent (e.g., DMF, DMSO), heat |

The chloromethyl group of this compound can be readily displaced by oxygen-based nucleophiles. In the presence of a strong base, such as sodium hydride, alcohols (R-OH) are deprotonated to form alkoxides (R-O⁻), which are potent nucleophiles. These alkoxides can then react with this compound to form 8-(alkoxymethyl)quinoline ethers. This Williamson ether synthesis-type reaction is a common method for forming ether linkages. The synthesis of related 8-alkoxy quinoline derivatives from 8-hydroxyquinoline and alkyl halides is a well-documented transformation, underscoring the feasibility of forming C-O bonds at the 8-position nih.govresearchgate.net. Hydrolysis, involving reaction with water or hydroxide (B78521) ions, would lead to the formation of (quinolin-8-yl)methanol.

| Nucleophile | Reactant | Product | Typical Conditions |

|---|---|---|---|

| Alcohol/Alkoxide (R-O⁻) | This compound | 8-(Alkoxymethyl)quinoline | Alcohol solvent with a strong base (e.g., NaH, K₂CO₃), or pre-formed alkoxide |

| Hydroxide (OH⁻) | This compound | (Quinolin-8-yl)methanol | Aqueous base (e.g., NaOH, KOH), heat |

Sulfur-based nucleophiles, particularly thiols and their conjugate bases (thiolates), are excellent nucleophiles for substitution reactions libretexts.org. The reaction of this compound with a thiol (R-SH) in the presence of a base readily affords 8-(quinolylmethyl)thioethers. Thiolates (R-S⁻), which can be generated by treating a thiol with a base like sodium hydroxide or sodium ethoxide, react efficiently to displace the chloride ion. This reaction is a highly effective method for forming C-S bonds. The synthesis of quinoline thioethers via nucleophilic substitution on chloroquinolines is a known strategy, demonstrating the utility of sulfur nucleophiles in quinoline chemistry mdpi.comresearchgate.netresearchgate.net. For example, 4-chloroquinolinethione reacts with various thiols to yield the corresponding 4-alkyl(or phenyl)thio derivatives mdpi.com.

| Nucleophile | Reactant | Product | Typical Conditions |

|---|---|---|---|

| Thiol/Thiolate (R-S⁻) | This compound | 8-((Alkylthio)methyl)quinoline | Thiol in the presence of a base (e.g., NaOH, Et₃N) in a solvent like ethanol (B145695) or DMF |

| Thiourea ((NH₂)₂CS) | This compound | S-((Quinolin-8-yl)methyl)isothiouronium salt | Alcoholic solvent (e.g., ethanol), heat; followed by hydrolysis to yield the thiol |

Reactivity of the Quinoline Nucleus in this compound Frameworks

The quinoline ring system is an electron-deficient heterocycle, which influences its reactivity. The pyridine (B92270) ring is generally more resistant to electrophilic attack than the benzene (B151609) ring, but more susceptible to nucleophilic attack. Conversely, the benzene ring behaves more like a typical aromatic ring, undergoing electrophilic substitution. The presence of the chloromethyl group, which is moderately electron-withdrawing, can further influence the reactivity of the ring.

The oxidation of the quinoline ring is highly dependent on the reaction conditions and the substitution pattern. Under harsh oxidative conditions, such as with potassium permanganate, the benzene ring of the quinoline nucleus can be cleaved to yield pyridine-2,3-dicarboxylic acid (quinolinic acid).

However, substituents on the ring can direct or undergo oxidation themselves. For instance, alkyl groups attached to the quinoline ring can be selectively oxidized. A notable example is the oxidation of 8-hydroxy-2-methylquinoline with selenium dioxide, which converts the methyl group into a formyl group to produce 8-hydroxy-2-quinolinecarbaldehyde nih.gov. It is plausible that the chloromethyl group in this compound could also be oxidized to a formyl or carboxylic acid group under specific conditions, though this may compete with ring oxidation. Furthermore, substituted quinolines can be oxidized to form quinones; for example, 8-hydroxyquinoline can be oxidized to quinoline-5,8-dione using tert-butyl hydroperoxide rsc.org.

| Starting Material Type | Oxidizing Agent | Product Type | Reaction Focus |

|---|---|---|---|

| Unsubstituted Quinoline | KMnO₄ (harsh) | Pyridine-2,3-dicarboxylic acid | Benzene ring cleavage |

| 8-Alkylquinoline | SeO₂ | 8-Formylquinoline | Side-chain oxidation |

| 8-Hydroxyquinoline | tBuOOH, FePcS–SiO₂ catalyst | Quinoline-5,8-dione | Ring oxidation to quinone |

The quinoline ring system can be reduced under various conditions, with the pyridine ring being more readily reduced than the benzene ring. Catalytic hydrogenation, using catalysts such as palladium, platinum, or nickel, typically reduces the pyridine ring to afford 1,2,3,4-tetrahydroquinoline (B108954) derivatives. Under more vigorous hydrogenation conditions (high pressure and temperature), both rings can be saturated to yield decahydroquinoline.

Chemical reducing agents can also be employed. For example, reduction with tin and hydrochloric acid selectively reduces the pyridine ring. It is important to note that under certain catalytic hydrogenation conditions (e.g., H₂/Pd with a base), the chloromethyl group may undergo hydrogenolysis, where the C-Cl bond is cleaved and replaced by a C-H bond, yielding 8-methylquinoline. Biological systems also exhibit pathways for reducing quinoline-related structures; for example, the enzyme xenobiotic reductase A catalyzes the NADPH-dependent reduction of 8-hydroxycoumarin (B196171) to 8-hydroxy-3,4-dihydrocoumarin, which is an intermediate in the microbial degradation of quinoline nih.gov.

| Starting Material | Reducing Agent/Conditions | Major Product | Reaction Focus |

|---|---|---|---|

| This compound | H₂ / Pd, Pt, or Ni | 8-(Chloromethyl)-1,2,3,4-tetrahydroquinoline | Pyridine ring reduction |

| This compound | H₂ / High pressure, high temp. | 8-(Chloromethyl)decahydroquinoline | Full ring system reduction |

| This compound | Sn / HCl | 8-(Chloromethyl)-1,2,3,4-tetrahydroquinoline | Pyridine ring reduction |

| This compound | H₂ / Pd-C, base (e.g., Et₃N) | 8-Methyl-1,2,3,4-tetrahydroquinoline | Pyridine ring reduction and side-chain hydrogenolysis |

Cyclization and Annulation Reactions Involving this compound Structures

The reactive chloromethyl group at the C8 position of the quinoline scaffold makes this compound and its derivatives valuable precursors in the synthesis of complex heterocyclic systems. The electrophilic nature of the chloromethyl carbon facilitates its participation in a variety of cyclization and annulation reactions, leading to the formation of novel fused ring structures. These reactions leverage the spatial proximity of the chloromethyl group to other reactive sites, either on the quinoline core itself or on appended substituents, to construct additional rings.

Formation of Fused Polycyclic Heterocyclic Systems

The chloromethyl group serves as a key functional handle for constructing elaborate polycyclic architectures fused to the quinoline core. A notable strategy involves an intramolecular Friedel-Crafts reaction, which creates a new carbocyclic or heterocyclic ring by forming a carbon-carbon bond between the chloromethyl group (or a derivative) and another aromatic ring within the molecule.

A relevant example, although utilizing a 2-(chloromethyl)quinoline (B1294453) derivative, demonstrates this principle effectively. The synthesis of 10-benzoyl-benzo mdpi.comnih.govoxepino[3,4-b]quinolin-13(6H)-ones involves the initial reaction of ethyl 6-benzoyl-2-(chloromethyl)quinoline-3-carboxylate with substituted phenols. tandfonline.com This step forms an ether linkage. The subsequent treatment with polyphosphoric acid (PPA) induces an intramolecular Friedel-Crafts acylation, where the newly introduced phenoxy group attacks the quinoline carboxylic acid, leading to the formation of a seven-membered oxepine ring fused to the quinoline system. tandfonline.com This methodology provides an efficient pathway to tetracyclic-fused benzoxepinoquinoline systems. tandfonline.com

This type of reaction highlights the utility of the chloromethyl group as a linchpin in designing cascade reactions that rapidly build molecular complexity, yielding unique polycyclic heterocyclic systems with potential applications in medicinal chemistry and materials science.

Intramolecular Cyclization Pathways for Novel Quinoline Scaffolds

Intramolecular cyclization pathways involving quinoline structures are pivotal for creating novel and complex molecular scaffolds. While not originating from this compound itself, related quinoline derivatives demonstrate powerful cyclization strategies. For instance, a palladium-catalyzed process has been developed for the dual C-H acylation and subsequent intramolecular cyclization of N-(quinolin-8-yl)benzamide. mdpi.com

In this pathway, the quinolin-8-yl group acts as a bidentate directing group, facilitating the palladium-catalyzed acylation at two C-H bonds of the benzamide's phenyl ring. mdpi.com This tandem process is followed by an intramolecular cyclization where the amide nitrogen attacks one of the newly introduced carbonyl groups. mdpi.com The reaction cascade results in the formation of a novel quinoline-substituted hydroxyl isoindolone skeleton. mdpi.com Mechanistic studies, including a deuterium-labeled competition experiment, revealed that the C-H bond cleavage is the rate-determining step in this transformation. mdpi.com This example underscores how the quinoline-8-yl moiety can be strategically employed to direct complex bond-forming sequences and generate unique, fused heterocyclic systems.

Transition Metal-Catalyzed Coupling Reactions Utilizing this compound Intermediates

The carbon-chlorine bond in chloromethylquinoline derivatives is susceptible to oxidative addition by transition metal catalysts, such as palladium, making these compounds suitable substrates for a variety of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

A prime example is the palladium-catalyzed domino reaction involving 2-chloro-3-(chloromethyl)quinolines and terminal acetylenes. irantypist.com This process begins with a Sonogashira cross-coupling reaction, where a terminal alkyne couples with the 2-chloro position of the quinoline ring in the presence of a palladium catalyst (PdCl2), a phosphine (B1218219) ligand (PPh3), and a base like triethylamine (B128534) (TEA). irantypist.com

Interestingly, instead of a simple coupling product, a subsequent dimerization occurs. The highly reactive intermediate, a 3-(chloromethyl)-2-(alkynyl)quinoline, undergoes intermolecular quaternization. The basic nitrogen atom of the quinoline ring on one molecule attacks the electrophilic chloromethyl group of another molecule. This domino sequence of Sonogashira coupling followed by dimerization leads to the formation of novel dimeric quinolinium salts in good to high yields. irantypist.com The reaction conditions, including the choice of palladium source, ligand, base, and solvent, were optimized to maximize the yield of the dimerized product. irantypist.com

The resulting quinolinium salts can be further modified. For example, they can react with nucleophiles like phenoxide and thiophenoxide to yield the corresponding ether and thioether derivatives, demonstrating their utility as versatile synthetic intermediates. irantypist.com This work illustrates a sophisticated use of a chloromethylquinoline derivative in a transition metal-catalyzed cascade reaction to build complex, charged heterocyclic structures. irantypist.com

Interactive Data Table: Palladium-Catalyzed Domino Reaction of 2-chloro-3-(chloromethyl)quinolines irantypist.com

| Entry | Reactant 1 (Quinoline) | Reactant 2 (Alkyne) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Product (Dimer) | Yield (%) |

| 1 | 2-chloro-3-(chloromethyl)-8-methylquinoline | Phenylacetylene | PdCl2/PPh3 | TEA | CH3CN | RT | Dimer Salt 3a | 70 |

| 2 | 2-chloro-3-(chloromethyl)-8-methylquinoline | Phenylacetylene | PdCl2/PPh3 | TEA | CH3CN | 80 | Dimer Salt 3a | 88 |

| 3 | 2-chloro-3-(chloromethyl)-6,8-dimethylquinoline | Phenylacetylene | PdCl2/PPh3 | TEA | CH3CN | 80 | Dimer Salt 3b | 85 |

| 4 | 2-chloro-3-(chloromethyl)-8-methylquinoline | 4-Ethynyltoluene | PdCl2/PPh3 | TEA | CH3CN | 80 | Dimer Salt 3c | 83 |

| 5 | 2-chloro-3-(chloromethyl)-8-methylquinoline | 1-Ethynyl-4-methoxybenzene | PdCl2/PPh3 | TEA | CH3CN | 80 | Dimer Salt 3d | 80 |

Applications of 8 Chloromethyl Quinoline As a Versatile Synthetic Building Block

Construction of Complex Organic Molecular Architectures

The chloromethyl group in 8-(chloromethyl)quinoline and its analogues serves as a potent electrophilic handle, making it an excellent substrate for alkylation reactions. This reactivity is fundamental to its role in the construction of intricate organic molecules. Synthetic chemists utilize this building block to introduce the quinoline (B57606) core into larger, more complex frameworks, often as a key step in a multi-step synthesis.

One notable application involves the synthesis of fused heterocyclic systems. For instance, derivatives such as ethyl 2-(chloromethyl)quinoline-3-carboxylate are employed in tandem reactions to construct novel quinoline-based isoindolin-1-ones. iipseries.org In these synthetic pathways, the chloromethyl group reacts with various amines in an intermolecular C-N bond-forming reaction, which is followed by an intramolecular cyclization to yield the complex polycyclic structure. iipseries.org Similarly, ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, a related building block, has been used as a substrate in successive Arbuzov and Horner-Wadsworth-Emmons reactions. This one-pot sequence allows for the synthesis of a new series of 2,4-bis((E)-styryl)quinoline-3-carboxylates, demonstrating how the reactive halomethyl groups facilitate the construction of molecules with significant structural complexity. researchgate.net These examples underscore the utility of chloromethylated quinolines in creating diverse and complex molecular scaffolds of interest in medicinal and materials chemistry.

Synthesis of Quinoline-Based Polymers and Functional Materials

The reactive nature of the chloromethyl group on the quinoline ring is also harnessed for the synthesis of polymers and functional materials. This functionality allows the quinoline unit to be incorporated into polymeric structures, either as a pendant group or as part of the main polymer backbone, thereby imparting the specific chemical and physical properties of the quinoline moiety to the bulk material.

One strategy involves the grafting of chloromethylated quinolines onto existing polymer chains. Research has demonstrated the synthesis of ion-exchange resins by grafting 5-chloromethyl-8-hydroxyquinoline onto polyolefins that have been pre-functionalized with polystyrene. acs.org In this approach, the chloromethyl group acts as a reactive site to covalently attach the chelating 8-hydroxyquinoline (B1678124) unit to the polymer support, creating a material with applications in metal ion separation and extraction.

Another method involves the creation of coordination polymers. While not a direct polymerization of this compound itself, related derivatives are used to form bridging units. For example, coordination polymers have been synthesized from bis(8-hydroxy-5-quinolylmethylene) sulphide. acs.org This highlights a strategy where the methyl position on the quinoline ring, often functionalized via a chloromethyl intermediate, is used to link quinoline units together, which can then coordinate with metal ions to form extended polymeric networks. Furthermore, polyamides containing quinoline units bridged by methylene (B1212753) groups have been synthesized, indicating that the core concept of using the methylene linker, derived from a chloromethyl precursor, is a valid strategy for building the main chain of functional polymers. researchgate.net

Development of Ligands for Metal Chelation Studies

The quinoline ring system, particularly the 8-hydroxyquinoline scaffold, is a classic and highly effective bidentate chelating agent for a wide variety of metal ions. nih.govgoogle.com The strategic placement of a reactive group like a chloromethyl moiety on this scaffold provides a powerful tool for designing and synthesizing more complex and selective ligands for metal chelation studies.

The primary design principle for ligands derived from this compound involves using the chloromethyl group as a synthetic handle to introduce additional coordinating atoms or functional groups. The C-Cl bond is susceptible to nucleophilic substitution, allowing for the attachment of various moieties that can modulate the ligand's properties, such as its solubility, selectivity, and coordination geometry.

For example, chloromethylation of 8-hydroxyquinoline to produce 5-chloromethyl-8-hydroxyquinoline creates a key intermediate. acs.orgresearchgate.net This intermediate can then be reacted with various amines, thiols, or other nucleophiles to introduce new donor arms. This synthetic flexibility allows for the creation of libraries of ligands with systematically varied structures. By altering the nature of the appended groups, researchers can fine-tune the electronic and steric environment around the metal-binding site, thereby influencing the stability and selectivity of the resulting metal complexes. This modular approach is central to the rational design of ligands for specific applications, from analytical sensors to therapeutic agents. nih.gov

The coordination chemistry of quinoline-based ligands is rich and well-documented. The nitrogen atom of the pyridine (B92270) ring and a nearby donor group, such as the hydroxyl group in 8-hydroxyquinoline, form a stable five-membered chelate ring with a metal ion. nih.gov This bidentate N,O-donor set readily forms complexes with a vast range of metal ions, including transition metals and main group elements. researchgate.net

The properties of the resulting metal complexes are influenced by both the metal ion and the ligand structure. Substituents on the quinoline ring can significantly impact the coordination properties. Electron-donating or withdrawing groups can alter the basicity of the nitrogen atom and the acidity of the hydroxyl group, thereby affecting the stability of the metal complexes. The introduction of larger functional groups via an 8-(chloromethyl) anchor can impose steric constraints, influencing the coordination geometry and the accessibility of the metal center. This ability to modify the ligand framework allows for precise control over the physicochemical properties of the metal complexes, such as their color, luminescence, and redox potential, which is crucial for their application in materials science and as bioactive compounds. nih.gov

Precursors for Compounds Exhibiting Biological Activities (General Research Focus)

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antineurodegenerative properties. nih.govmdpi.comnih.gov this compound and its derivatives are important precursors in the synthesis of these biologically active molecules, providing a reactive site for the elaboration of the quinoline core into more complex and potent agents.

Research has shown that derivatives synthesized from chloromethylated quinolines exhibit significant biological potential. For instance, quinoline-based compounds have been developed as antitumor agents, with some showing potent cytotoxic activity against various human cancer cell lines. mdpi.comrsc.org The synthesis of these compounds often involves modifying a quinoline scaffold that was initially functionalized with a reactive group like a chloromethyl moiety. Additionally, 8-hydroxyquinoline derivatives prepared from intermediates like 5-chloromethyl-8-hydroxyquinoline have been investigated for the treatment of neurodegenerative disorders such as Alzheimer's disease. researchgate.netmdpi.com

| Research Area | Precursor Example | Target Biological Activity |

| Antitumor | Quinoline-3-carbonitrile derivatives | Selective cytotoxicity |

| Antineurodegenerative | 5-Chloromethyl-8-hydroxyquinoline | Alzheimer's disease therapy |

| Antituberculosis | Azidomethyl quinoline | Inhibition of tuberculosis |

This table provides a summary of research areas where chloromethylated quinoline precursors are used to develop compounds with specific biological activities.

A key strategy in drug discovery and medicinal chemistry is the systematic modification of a lead compound to understand its structure-activity relationship (SAR) and to optimize its biological activity. This compound is an ideal starting point for such investigations. Its reactive chloromethyl group allows for the straightforward synthesis of a series of analogues where the nature of the substituent at the 8-position is varied.

By reacting this compound with a library of nucleophiles (e.g., different amines, alcohols, or thiols), chemists can generate a set of structurally related compounds. These analogues can then be tested in biological assays to determine how changes in steric bulk, electronics, and hydrogen-bonding capacity at that position affect the compound's interaction with its biological target. For example, in the development of P2X7 receptor antagonists, the quinoline core was systematically modified at several positions to probe the SAR, leading to optimized compounds with high potency. rsc.org Similarly, studies on quinoline-8-sulfonamide (B86410) derivatives as enzyme inhibitors involved creating a series of compounds to identify key structural features for activity. nih.gov This systematic approach, facilitated by reactive precursors like this compound, is crucial for elucidating the mechanism of action and for the rational design of more effective therapeutic agents. rsc.org

Research into Antimicrobial Activities

The quinoline ring system is a well-established pharmacophore in the design of antimicrobial agents. apjhs.comresearchgate.net Derivatives of 8-hydroxyquinoline, a closely related scaffold, have demonstrated a broad spectrum of antibacterial and antifungal properties. mdpi.comnih.gov The functionalization of the quinoline core is a common strategy to enhance its antimicrobial efficacy.

Research has shown that various quinoline derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a series of novel quinoline analogues were synthesized and screened for their in vitro antimicrobial activity, showing moderate inhibition zones against various bacterial strains. ekb.eg In another study, newly synthesized quinoline derivatives demonstrated activity against different microorganisms, with some compounds showing notable antifungal activity. apjhs.com

The antimicrobial activity of quinoline derivatives is often attributed to their ability to chelate metal ions essential for microbial growth or to intercalate with DNA, thereby inhibiting cellular processes. The introduction of different substituents on the quinoline ring can modulate this activity. For example, the synthesis of quinoline-based hydroxyimidazolium hybrids resulted in compounds with remarkable antifungal activity against Cryptococcus neoformans and potent antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis.

While direct studies on the antimicrobial activity of compounds synthesized specifically from this compound are not extensively detailed in the provided search results, the established antimicrobial profile of the broader quinoline class underscores the potential of this compound as a starting material for novel antimicrobial agents. Its reactive chloromethyl group allows for the introduction of various functional groups that could enhance the antimicrobial potency and spectrum of the resulting quinoline derivatives.

Table 1: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound Type | Target Organism | Activity/MIC Value | Reference |

|---|---|---|---|

| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans | MIC: 15.6 µg/mL | |

| Quinoline-based hydroxyimidazolium hybrids | Staphylococcus aureus | MIC: 2 µg/mL | |

| Quinoline-based hydroxyimidazolium hybrids | Mycobacterium tuberculosis H37Rv | MIC: 10 µg/mL |

Research into Anticancer Activities

The quinoline scaffold is a prominent feature in a number of anticancer agents, and extensive research has been dedicated to the synthesis and evaluation of novel quinoline derivatives for their cytotoxic properties. globalresearchonline.net These compounds can exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of key signaling pathways involved in cancer cell proliferation and survival. globalresearchonline.net

Numerous studies have highlighted the potent in vitro and in vivo anticancer activity of quinoline derivatives against a range of human cancer cell lines. For example, a novel quinoline derivative, 91b1, demonstrated strong anticancer effects by suppressing cell proliferation and modulating the cell cycle. mdpi.com Another study reported on quinoline-chalcone derivatives that exhibited excellent inhibitory potency against various cancer cell lines, with IC50 values in the low micromolar range. nih.gov

The versatility of the quinoline ring allows for structural modifications to optimize anticancer activity and selectivity. Research on 8-hydroxyquinoline derivatives has shown that these compounds can induce apoptosis in cancer cells, and their activity can be enhanced through the synthesis of glycoconjugates, which may improve selectivity for cancer cells. The substitution pattern on the quinoline ring plays a crucial role in determining the cytotoxic potency. For instance, certain 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives have shown significant inhibitory activity against human cancer cell lines, with IC50 values much lower than the reference drug cisplatin.

Although the direct synthesis of these specific anticancer agents from this compound is not explicitly detailed in the provided search results, the reactive nature of this compound makes it an ideal starting material for creating a diverse library of quinoline derivatives for anticancer screening. The chloromethyl group can be readily converted into other functionalities, allowing for the exploration of a wide chemical space to identify novel and potent anticancer compounds.

Table 2: Cytotoxic Activity of Selected Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2,4-bis((E)-styryl)quinoline-3-carboxylate (3h) | A549 (Lung) | 1.53 | |

| 2,4-bis((E)-styryl)quinoline-3-carboxylate (3k) | HT29 (Colon) | 0.77 | |

| 2,4-bis((E)-styryl)quinoline-3-carboxylate (3t) | HT29 (Colon) | 0.97 | |

| Quinoline-chalcone derivative (12e) | MGC-803 (Gastric) | 1.38 | nih.gov |

| Quinoline-chalcone derivative (12e) | HCT-116 (Colon) | 5.34 | nih.gov |

Exploration in Antimalarial and Antiviral Activities

The quinoline core is historically significant in the fight against malaria, with quinine (B1679958) and its synthetic analogues like chloroquine (B1663885) and mefloquine (B1676156) being pivotal drugs. nih.govmdpi.com The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents, and quinoline derivatives continue to be a major focus of research. mdpi.com The 8-aminoquinoline (B160924) class, in particular, is crucial for eradicating the liver stages of the parasite. nih.gov

Molecular hybridization, which involves combining the quinoline scaffold with other pharmacophores, is a promising strategy for developing new antimalarials. nih.gov For instance, quinoline-based hybrid compounds have been synthesized and shown to possess potent antimalarial activity. nih.gov The linker connecting the quinoline moiety to other chemical entities has been shown to significantly influence the antiplasmodial activity and cytotoxicity. mdpi.com

In the realm of antiviral research, quinoline derivatives have also demonstrated promising activity against a variety of viruses. nih.gov For example, certain 8-hydroxyquinoline derivatives have been found to inhibit the replication of the Dengue virus. mdpi.com A series of novel quinoline derivatives were synthesized and evaluated for their activity against Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV), with some compounds showing greater potency than the reference drug ribavirin.

The reactive nature of this compound makes it a suitable starting point for the synthesis of a diverse range of quinoline derivatives that can be screened for antimalarial and antiviral properties. By reacting this compound with various amines, thiols, and other nucleophiles, novel compounds with potentially enhanced activity and improved pharmacological profiles can be generated.

Table 3: Antiviral Activity of Selected Quinoline Derivatives

| Compound | Virus | IC50 (µM) | Reference |

|---|---|---|---|

| 1b | Respiratory Syncytial Virus (RSV) | 3.10 - 6.93 | |

| 1g | Respiratory Syncytial Virus (RSV) | 3.10 - 6.93 | |

| 1h | Respiratory Syncytial Virus (RSV) | 3.10 - 6.93 |

Exploration in Corrosion Inhibition Research

Quinoline and its derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. mdpi.com The high electron density of the quinoline ring, along with the presence of the nitrogen heteroatom, allows these molecules to adsorb onto the metal surface, forming a protective film that mitigates corrosion. mdpi.com Derivatives containing additional heteroatoms, such as those at the 8-position, can exhibit enhanced inhibition efficiency due to their ability to form chelating complexes with metal ions on the surface. mdpi.com

Research has shown that the introduction of various functional groups to the quinoline scaffold can significantly impact its performance as a corrosion inhibitor. For example, studies on 8-hydroxyquinoline derivatives have demonstrated their effectiveness in protecting mild steel in hydrochloric acid solutions. The synthesis of novel 8-hydroxyquinoline-bearing quinoxaline (B1680401) derivatives has also yielded potent corrosion inhibitors.

While research specifically detailing the use of this compound itself as a primary corrosion inhibitor is limited in the provided search results, its isomer, 5-(chloromethyl)quinolin-8-ol (B155281) hydrochloride, has been investigated and shown to act as a mixed-type inhibitor for carbon steel in HCl solution. The reactive chloromethyl group in this compound offers a straightforward route to synthesize a variety of quinoline-based compounds with potentially superior corrosion inhibition properties. By reacting it with amines, thiols, or other nucleophiles, new derivatives with enhanced adsorption characteristics and protective film-forming capabilities can be developed and evaluated.

Mechanistic Insights into Inhibitor Adsorption and Surface Film Formation

The mechanism of corrosion inhibition by quinoline derivatives primarily involves their adsorption onto the metal surface. This adsorption can occur through physical (electrostatic) interactions or chemical bonding (chemisorption). The presence of π-electrons in the aromatic quinoline ring and lone pair electrons on the nitrogen atom facilitates strong adsorption onto the vacant d-orbitals of the metal.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly employed to understand the inhibition mechanism. Potentiodynamic polarization studies often reveal that quinoline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. EIS measurements provide information about the charge transfer resistance and the formation of a protective film at the metal-solution interface. An increase in charge transfer resistance in the presence of the inhibitor indicates a decrease in the corrosion rate.

The adsorption of quinoline inhibitors on the metal surface typically follows established adsorption isotherms, such as the Langmuir isotherm, which describes the relationship between the inhibitor concentration and the surface coverage. Theoretical calculations, including Density Functional Theory (DFT), are also used to complement experimental findings by providing insights into the electronic properties of the inhibitor molecules and their interaction with the metal surface. These calculations can help identify the active sites in the inhibitor molecule responsible for adsorption and elucidate the nature of the inhibitor-metal bond. The formation of a stable, adsorbed film acts as a physical barrier, isolating the metal from the corrosive environment and thus preventing further degradation.

Emerging Research Directions and Green Chemistry Principles in 8 Chloromethyl Quinoline Synthesis

Sustainable Synthesis Methodologies for Chloromethylquinolines

Traditional methods for synthesizing quinolines, such as the Skraup, Doebner–Von Miller, and Friedlander syntheses, often involve harsh reaction conditions, toxic reagents, and inefficient processes. mdpi.com The quest for sustainability in the synthesis of chloromethylquinolines, therefore, involves adopting greener alternatives that enhance efficiency and reduce environmental impact. nih.govnih.gov

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. mdpi.com By using microwave irradiation as an energy source, organic reactions can be completed in minutes rather than hours or days, leading to rapid formation of desired compounds. mdpi.comfrontiersin.org This technique is characterized by its efficient and uniform heating, which often results in higher yields and cleaner reaction profiles. frontiersin.orgresearchgate.net

| Parameter | Conventional Heating | Microwave-Assisted Heating | Reference |

|---|---|---|---|

| Reaction Time | Several hours to days | Minutes | mdpi.comresearchgate.net |

| Energy Efficiency | Lower | Higher (direct heating of molecules) | mdpi.com |

| Yield | Often lower to moderate | Generally higher | nih.gov |

| By-products | More prevalent | Reduced, leading to cleaner reactions | frontiersin.org |

| Solvent Usage | Often requires high-boiling point solvents | Can be performed with greener solvents or solvent-free | researchgate.net |

A major focus of green chemistry is the replacement of transition-metal catalysts, which can be toxic and costly, with more sustainable alternatives. nih.govacs.org Metal-free C-H bond functionalization strategies offer an economical and environmentally friendly tool for synthesizing and modifying quinoline (B57606) derivatives. rsc.org These methods avoid the need for transition metals, providing a milder approach to the activation of C(sp³)–H bonds and the formation of new C–C and C–N bonds. nih.govacs.org

Recent research has demonstrated the C-8 functionalization of quinoline N-oxides using a Brønsted acid-catalyzed Friedel–Crafts-type reaction with ynamides, proceeding under metal-free conditions. rsc.org This strategy highlights the potential for regioselective functionalization without metal catalysts. Similarly, iodine-catalyzed methods have been developed for quinoline synthesis from enamides and imines. mdpi.com These approaches are step-efficient and atom-economic, although some still rely on preactivated catalysts which can limit industrial applications. nih.govacs.org The development of organocatalysis provides a powerful alternative, utilizing small organic molecules to catalyze reactions, further advancing the goals of sustainable chemistry.

| Catalyst/Reagent | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Brønsted Acid | C8–H functionalization of quinoline N-oxides | Metal-free, intramolecular Friedel–Crafts-type reaction | rsc.org |

| Iodine (I₂) | Quinoline synthesis from enamides and imines | Divergent, metal-free | mdpi.com |

| Dimethyl Sulfoxide (DMSO) | Cycloisomerization for quinoline synthesis | Metal-free oxidation | mdpi.com |

| N-Bromosuccinimide (NBS) | Radical cyclization to form 3-substituted quinolines | Metal-free radical initiation | mdpi.com |

Novel Functionalization Strategies for the 8-(Chloromethyl)quinoline Scaffold

The precise and selective introduction of diverse functional groups onto the quinoline ring is a transformative strategy in modern synthetic chemistry. rsc.orgrsc.org The this compound scaffold is particularly valuable as the chloromethyl group serves as a reactive handle for a wide range of chemical transformations, allowing for the synthesis of novel derivatives. nih.gov Functionalization can significantly expand the chemical space and enhance the pharmacological or material properties of the resulting compounds. rsc.orgresearchgate.net

Strategies often involve nucleophilic substitution reactions at the chloromethyl position. For instance, the reaction of this compound with nucleophiles like amines, thiols, or alkoxides can introduce a variety of side chains and functional groups. This versatility allows for the creation of extensive libraries of quinoline derivatives for screening in drug discovery and materials science. frontiersin.org Furthermore, functionalization is not limited to the chloromethyl group; C-H activation at other positions on the quinoline ring can introduce additional functionality, leading to complex, multi-substituted quinoline structures. rsc.orgresearchgate.net

Applications in Advanced Material Science and Chemical Sensors Development

Quinoline and its derivatives are widely recognized for their applications in materials science, particularly as fluorescent chemosensors and as components in organic light-emitting diodes (OLEDs). rroij.com The rigid, planar structure and electron-rich nature of the quinoline ring system make it an excellent fluorophore. nih.govnih.gov

This compound serves as a key building block for creating highly selective and sensitive fluorescent sensors for detecting metal ions. mdpi.com By chemically modifying the quinoline fluorophore, researchers can design sensors that exhibit a change in fluorescence upon binding with specific analytes. nih.govnih.gov For example, quinoline-based sensors have been developed for the detection of biologically and environmentally important metal ions such as Fe³⁺ and Zn²⁺. nih.govresearchgate.net These sensors often operate via a chelation-enhanced fluorescence mechanism, where the binding of the metal ion to the quinoline derivative restricts intramolecular rotation and enhances fluorescence emission. The development of such sensors is critical for real-time analysis in chemical and biomedical fields. nih.govmdpi.com

In addition to sensors, 8-hydroxyquinoline (B1678124) derivatives, which can be synthesized from precursors like this compound, are extensively used in OLEDs as electron carriers and light-emitting materials. rroij.com

| Quinoline-Based Sensor | Target Analyte | Detection Principle | Detection Limit | Reference |

|---|---|---|---|---|

| Modified Quinoline Fluorophore | Fe³⁺ | Fluorescence quenching via complex formation | 8.67 × 10⁻⁵ M | nih.gov |

| 8-Aminoquinoline (B160924) with Glucose Group | Zn²⁺ | Fluorescence enhancement upon binding | Not specified | researchgate.net |

| Quinoline-based Hydrazone Derivative | Tributyltin (TBT) | Colorimetric and fluorometric change | Not specified | mdpi.com |

| 2,2,2-trifluoro-N′-(2-(quinolin-8-yloxy) acetyl)acetohydrazide (TQA) | Fe³⁺ | High selectivity and sensitivity | Not specified | nih.gov |

Q & A

What are the optimal synthetic routes for 8-(Chloromethyl)quinoline, and how do reaction conditions influence yield?

Category : Basic (Synthesis)

Answer :

this compound can be synthesized via nucleophilic substitution or alkylation reactions at the 8-position of quinoline derivatives. For example:

- Chloromethylation : Reacting 8-hydroxyquinoline with chloromethylating agents (e.g., chloromethyl methyl ether in acidic conditions). Adjusting stoichiometry, temperature (e.g., 60–80°C), and catalyst (e.g., AlCl₃) can optimize yields .

- Derivatization : Substitution of 8-hydroxyquinoline using reagents like SOCl₂ or PCl₃ may introduce the chloromethyl group, though competing side reactions (e.g., oxidation) require careful control of anhydrous conditions .

Key Consideration : Monitor reaction progress via TLC or HPLC to minimize byproducts like dichloromethyl derivatives .

How can conflicting spectroscopic data for this compound derivatives be resolved?

Category : Advanced (Data Analysis)

Answer :

Discrepancies in NMR or UV-Vis data often arise from solvent effects, tautomerism, or impurities. Methodological steps include:

- Solvent Standardization : Use deuterated solvents (e.g., CDCl₃) and report chemical shifts relative to TMS .

- 2D NMR Techniques : Employ COSY or HSQC to distinguish overlapping signals in aromatic regions, particularly for quinoline ring protons .

- UV-Vis Calibration : Compare absorbance maxima (λ_max) with reference compounds (e.g., 8-hydroxyquinoline λ_max ≈ 250 nm) under consistent pH and solvent conditions .

What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Category : Advanced (Mechanistic Studies)

Answer :

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electronic effects of the chloromethyl group on reaction pathways:

- Electrophilicity : Calculate Fukui indices to identify reactive sites for Suzuki-Miyaura coupling .

- Steric Effects : Use molecular dynamics to assess steric hindrance from the chloromethyl group during palladium-catalyzed reactions .

Validation : Compare computed activation energies with experimental yields (e.g., coupling with aryl boronic acids) .

How does the chloromethyl group influence the biological activity of this compound complexes?

Category : Advanced (Application)

Answer :

The chloromethyl group enhances lipophilicity, improving cell membrane penetration. Methodological approaches include:

- Antimicrobial Assays : Test complexes against Gram-negative/positive bacteria (MIC ≤ 0.5 µg/mL) via broth microdilution .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HCT-116) with IC₅₀ values compared to 8-hydroxyquinoline controls .

Note : Account for hydrolytic stability (e.g., in PBS buffer) to rule out false positives from decomposition products .

What safety protocols are critical when handling this compound?

Category : Basic (Safety)

Answer :

- Ventilation : Use fume hoods due to potential release of HCl vapor during hydrolysis .

- Personal Protective Equipment (PPE) : Nitrile gloves and goggles; avoid latex due to permeability .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

How can researchers address contradictions in reported synthetic yields for this compound derivatives?

Category : Advanced (Experimental Design)

Answer :

- Reagent Purity : Verify chloromethylating agent purity via GC-MS; trace moisture can reduce yields by 20–30% .

- Reproducibility : Replicate procedures from literature with controlled variables (e.g., inert atmosphere for moisture-sensitive steps) .

- Statistical Analysis : Apply ANOVA to compare yields across ≥3 independent trials, reporting standard deviations .

What advanced characterization techniques validate the structural integrity of this compound?

Category : Basic (Characterization)

Answer :

- X-ray Crystallography : Resolve bond angles/lengths to confirm chloromethyl substitution at C8 .

- High-Resolution Mass Spectrometry (HRMS) : Match experimental [M+H]⁺ values to theoretical masses (error ≤ 2 ppm) .

- FT-IR : Identify C-Cl stretching vibrations at 650–750 cm⁻¹ .

How do acid-catalyzed rearrangements of this compound proceed, and what intermediates are involved?

Category : Advanced (Reaction Mechanism)

Answer :

Under HCl catalysis, the chloromethyl group may undergo cyclization via:

- Carbocation Intermediates : Trapped using stable ions (e.g., SbF₅ in SO₂ClF) for NMR analysis .

- Kinetic Studies : Monitor rearrangement rates (e.g., to benzofuroquinolines) via in-situ IR or stopped-flow techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.